Caffeine
Overview
Description
Caffeine, chemically known as 1,3,7-trimethylxanthine, is a central nervous system stimulant belonging to the methylxanthine class. It is found naturally in the seeds, fruits, nuts, or leaves of several plants native to Africa, East Asia, and South America. This compound is widely consumed in beverages such as coffee, tea, and energy drinks, and is known for its ability to increase alertness and reduce fatigue .
Mechanism of Action
Target of Action
Caffeine, a common antagonist to the four subtypes of adenosine G-protein-coupled receptors (GPCRs), primarily targets the adenosine A1 and A2A receptors . These receptors are critical drug targets for treating heart failure, cancer, and neurological diseases .
Mode of Action
This compound acts by blocking the binding of adenosine to the adenosine A1 receptor, which enhances the release of the neurotransmitter acetylcholine . Due to the structural similarity of this compound and adenosine, this compound can bind and block its receptors . This antagonism of the A2a receptor is specifically related to this compound’s effects on alertness and combating drowsiness .
Biochemical Pathways
This compound affects various biochemical pathways. It increases energy metabolism throughout the brain but decreases cerebral blood flow, inducing relative brain hypoperfusion . This compound also activates noradrenaline neurons and seems to affect the local release of dopamine . Furthermore, it increases cyclic AMP levels through nonselective inhibition of phosphodiesterase .
Pharmacokinetics
This compound is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . It has a bioavailability of 99% and is excreted via urine . The half-life of this compound in adults is between 3-7 hours .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body, such as medications, can interact with this compound and affect its pharmacokinetics . Additionally, environmental pollutants can interact with this compound, affecting its sorption and overall impact .
Biochemical Analysis
Biochemical Properties
This compound’s molecular structure promotes its role as a central nervous system stimulant . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with adenosine receptors in the brain, blocking the action of adenosine, which promotes sleep and relaxation .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, by blocking adenosine receptors, this compound increases the firing of neurons and the release of neurotransmitters like dopamine and norepinephrine .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to adenosine receptors on neurons, preventing adenosine from binding and causing drowsiness . This binding also leads to increased levels of neurotransmitters like dopamine, enhancing neuron firing .
Temporal Effects in Laboratory Settings
Over time, this compound’s effects can change. For instance, regular consumption can lead to tolerance, where the same amount of this compound results in a decreased effect. Also, withdrawal symptoms can occur after stopping this compound intake .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Low to moderate doses of this compound (20-200 mg) can increase alertness and reduce the perception of fatigue. High doses can lead to side effects like jitteriness, headache, and palpitations .
Metabolic Pathways
This compound is involved in various metabolic pathways. In the liver, it is metabolized by the cytochrome P-450 enzyme system into paraxanthine, theobromine, and theophylline . These metabolites further influence various physiological processes .
Transport and Distribution
This compound is rapidly absorbed in the gastrointestinal tract and distributed throughout the body’s tissues . It can cross the blood-brain barrier due to its lipid solubility, and it’s also found in breast milk .
Subcellular Localization
This compound, due to its ability to cross cell membranes, is found throughout the cell. Its primary site of action is the cell membrane where adenosine receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caffeine can be synthesized through several methods. One common synthetic route involves the methylation of theobromine, a naturally occurring compound found in cocoa. Theobromine is first converted to 3,7-dimethylxanthine, which is then methylated to produce this compound. This process typically involves the use of methyl iodide and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as coffee beans and tea leaves. The extraction process typically includes the following steps:
Extraction: The plant material is treated with a solvent such as water or methylene chloride to extract this compound.
Purification: The crude extract is purified using techniques such as crystallization or chromatography.
Drying: The purified this compound is dried to obtain a white crystalline powder.
Chemical Reactions Analysis
Types of Reactions: Caffeine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethyluric acid.
Reduction: Reduction of this compound can yield theobromine and theophylline.
Substitution: this compound can react with acids to form salts, such as this compound salicylate when reacted with salicylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic conditions are typically required for the formation of this compound salts.
Major Products:
Oxidation: Dimethyluric acid.
Reduction: Theobromine and theophylline.
Substitution: this compound salicylate.
Scientific Research Applications
Caffeine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Theobromine
- Theophylline
- Guaranine (found in guarana)
- Mateine (found in yerba mate)
Properties
IUPAC Name |
1,3,7-trimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Record name | CAFFEINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19945 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CAFFEINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | caffeine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Caffeine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020232 | |
Record name | Caffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020232 | |
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Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Caffeine appears as odorless white powder or white glistening needles, usually melted together. Bitter taste. Solutions in water are neutral to litmus. Odorless. (NTP, 1992), Dry Powder, Odorless solid; Slightly soluble in water (1 g/ 46 mL); [Merck Index] White solid; Slightly soluble in water; [MSDSonline], Solid, ODOURLESS WHITE CRYSTALS OR CRYSTALLINE POWDER. | |
Record name | CAFFEINE | |
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URL | https://cameochemicals.noaa.gov/chemical/19945 | |
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Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl- | |
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Record name | Caffeine | |
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Record name | Caffeine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |
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Record name | CAFFEINE | |
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Boiling Point |
352 °F at 760 mmHg (sublimes) (NTP, 1992), 178 °C (sublimes) | |
Record name | CAFFEINE | |
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Record name | Caffeine | |
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URL | https://www.drugbank.ca/drugs/DB00201 | |
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Record name | CAFFEINE | |
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Record name | CAFFEINE | |
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Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), Solubility in water is increased by alkali benzoates, cinnamates, citrates or salicylates, In water, 2.16X10+4 mg/L at 25 °C, 1 gm dissolves in 46 mL water, 5.5 mL water at 80 °C, 1.5 mL boiling water, 66 mL alcohol, 22 mL alcohol at 60 °C, 50 mL acetone, 5.5 mL chloroform, 530 mL ether, 100 mL benzene, 22 mL boiling benzene., Soluble in pyridine, Freely soluble in pyrrole; slightly soluble in petroleum ether; freely soluble in tetrahydrofuran containing about 4% water, 21.6 mg/mL at 25 °C, Solubility in water, g/100ml: 2.17 | |
Record name | CAFFEINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19945 | |
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Record name | Caffeine | |
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Record name | CAFFEINE | |
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Record name | Caffeine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |
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Record name | CAFFEINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.23 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.23 at 18 °C/4 °C, 1.23 g/cm³ | |
Record name | CAFFEINE | |
Source | CAMEO Chemicals | |
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Record name | CAFFEINE | |
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Vapor Pressure |
0.00000001 [mmHg], 9.0X10-7 mm Hg at 25 °C /Extrapolated/ | |
Record name | Caffeine | |
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Mechanism of Action |
The mechanism of action of caffeine is complex, as it impacts several body systems, which are listed below. The effects as they relate to various body systems are described as follows: **General and cellular actions** Caffeine exerts several actions on cells, but the clinical relevance is poorly understood. One probable mechanism is the inhibition of nucleotide phosphodiesterase enzymes, adenosine receptors, regulation of calcium handling in cells, and participates in adenosine receptor antagonism. Phosphodiesterase enzymes regulate cell function via actions on second messengers cAMP and cGMP. This causes lipolysis through activation of hormone-sensitive lipases, releasing fatty acids and glycerol. **Respiratory** The exact mechanism of action of caffeine in treating apnea related to prematurity is unknown, however, there are several proposed mechanisms, including respiratory center stimulation in the central nervous system, a reduced threshold to hypercapnia with increased response, and increased consumption of oxygen, among others. The blocking of the adenosine receptors enhances respiratory drive via an increase in brain medullary response to carbon dioxide, stimulating ventilation and respiratory drive, while increasing contractility of the diaphragm. **Central nervous system** Caffeine demonstrates antagonism of all 4 adenosine receptor subtypes (A1, A2a, A2b, A3) in the central nervous system. Caffeine's effects on alertness and combatting drowsiness are specifically related to the antagonism of the A2a receptor. **Renal system** Caffeine has diuretic effects due to is stimulatory effects on renal blood flow, increase in glomerular filtration, and increase in sodium excretion. **Cardiovascular system** Adenosine receptor antagonism at the A1 receptor by caffeine stimulates inotropic effects in the heart. Blocking of adenosine receptors promotes catecholamine release, leading to stimulatory effects occurring in the heart and the rest of the body. In the blood vessels, caffeine exerts direct antagonism of adenosine receptors, causing vasodilation. It stimulates the endothelial cells in the blood vessel wall to release nitric oxide, potentiating blood vessel relaxation. Catecholamine release, however, antagonizes this and exerts inotropic and chronotropic effects on the heart, ultimately leading to vasoconstriction. Finally, caffeine is shown to raise systolic blood pressure measurements by 5 to 10 mmHg when it is not taken regularly, versus no effect in those who consume it regularly. The vasoconstricting effects of caffeine are beneficial in migraines and other types of headache, which are normally caused by vasodilation in the brain., Caffeine competitively inhibits phosphodiesterase, the enzyme that degrades cyclic 3',5'-adenosine monophosphate (AMP). Increased levels of intracellular cyclic AMP mediate most of caffeine's pharmacologic actions., Caffeine stimulates all levels of the CNS... Caffeine's cortical effects are milder and of shorter duration than those of amphetamines. In slightly larger doses, caffeine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate., Caffeine constricts cerebral vasculature. In contrast, the drug directly dilates peripheral blood vessels... | |
Record name | Caffeine | |
Source | DrugBank | |
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Color/Form |
White, prismatic crystals, Hexagonal prisms, White, fleecy masses or long, flexible, silky crystals | |
CAS No. |
58-08-2 | |
Record name | CAFFEINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19945 | |
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Record name | Caffeine [USP:BAN:JAN] | |
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Record name | Caffeine | |
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Record name | caffeine | |
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Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl- | |
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Record name | Caffeine | |
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Record name | Caffeine | |
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Record name | CAFFEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G6A5W338E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CAFFEINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Caffeine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CAFFEINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
460 °F (NTP, 1992), 235-237, 236.2 °C, 238 °C, 235 °C | |
Record name | CAFFEINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19945 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Caffeine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAFFEINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Caffeine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CAFFEINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is caffeine's primary mechanism of action in the central nervous system?
A: this compound primarily acts as an adenosine receptor antagonist. [, , , , ] By blocking adenosine receptors, particularly the A1 and A2A subtypes, this compound inhibits adenosine's inhibitory effects on neuronal activity. This leads to increased neurotransmission and the release of neuromodulators like acetylcholine, contributing to this compound's stimulant effects. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C8H10N4O2, and its molecular weight is 194.19 g/mol.
Q3: Can this compound be formulated into different delivery systems for topical applications?
A: Yes, this compound can be incorporated into various topical formulations. For instance, researchers have developed sticks containing this compound emulsions and microemulsions for enhanced skin penetration. [] These formulations demonstrate promising potential for delivering this compound for cosmetic applications, such as anti-cellulite treatments. []
A3: This area was not directly addressed in the provided research papers.
A3: This area was not directly addressed in the provided research papers.
Q4: Does the roasting process affect this compound levels in coffee?
A: Yes, the roasting process can impact this compound levels in coffee beans. Research on Arabica Gayo Specialty Coffee revealed variations in this compound levels based on the degree of roasting (light, medium, dark). [] Interestingly, the centrifugation method, often used to produce clear coffee, was found to further reduce this compound levels across all roasting levels. [] This suggests that combining specific processing methods with roasting levels could offer a way to tailor this compound content in coffee.
A4: This area was not directly addressed in the provided research papers.
Q5: How is this compound metabolized in the body?
A: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. [, ] This process produces several metabolites, including paraxanthine, theophylline, and the dimethylxanthines. [, ] These metabolites are then further processed and excreted in urine.
Q6: What are the effects of this compound on cognitive function in older adults?
A: Observational studies have investigated the relationship between this compound intake and cognitive function in aging populations. Analysis of data from the National Health and Nutrition Examination Surveys (NHANES) showed an association between higher levels of specific this compound metabolites in urine and a reduced risk of cognitive decline in older adults. [] These findings suggest a potential link between this compound consumption and cognitive health in aging, but more research is needed to establish causality. []
A6: This area was not directly addressed in the provided research papers in the context of this compound.
Q7: Can this compound be delivered directly to the lungs for therapeutic purposes?
A7: This area was not directly addressed in the provided research papers in the context of specific this compound biomarkers or diagnostics.
Q8: What are some common analytical methods used to quantify this compound in various samples?
A: Several techniques are employed to measure this compound levels, including: * High-performance liquid chromatography (HPLC): This method is widely used for accurate and sensitive this compound quantification in beverages, biological samples, and pharmaceutical formulations. [, ]* Liquid chromatography-time of flight-mass spectrometry (LC-TOF-MS): This highly sensitive and specific technique enables the identification and quantification of this compound and its metabolites in complex matrices like beverages and biological samples. []* ATR-infrared spectroscopy (ATR-FTIR): This rapid and solvent-free method utilizes the characteristic infrared absorption peaks of this compound for quantitative analysis, offering a potential alternative for quick this compound determination. []
A8: This specific area was not extensively covered in the provided research papers.
A8: This area was not directly addressed in the provided research papers.
A8: This area was not directly addressed in the provided research papers.
A8: This area was not directly addressed in the provided research papers.
A8: This area was not directly addressed in the provided research papers.
A: While not extensively detailed, it's important to note that this compound is primarily metabolized by CYP1A2, a cytochrome P450 enzyme. [, ] Variations in CYP1A2 activity, influenced by factors like genetics and drug interactions, can impact this compound metabolism and individual responses to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.